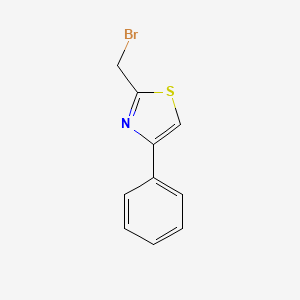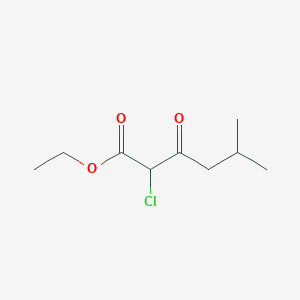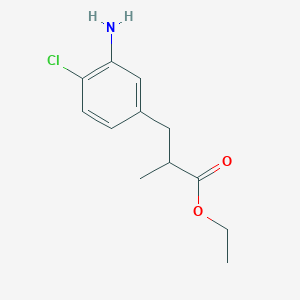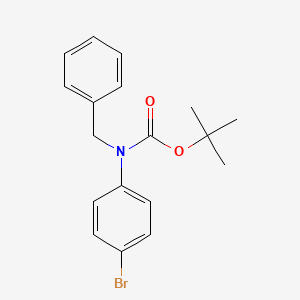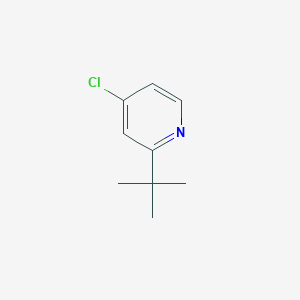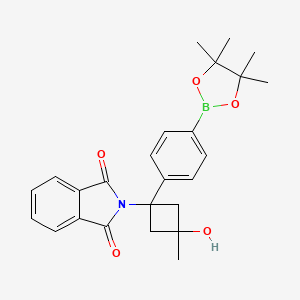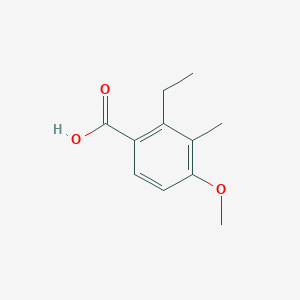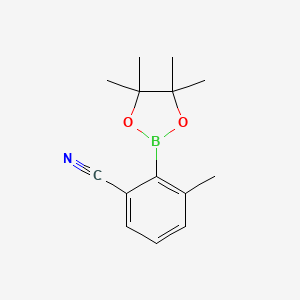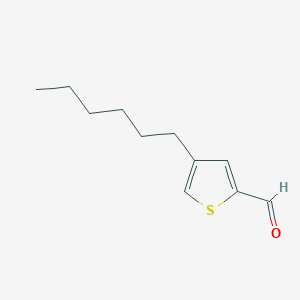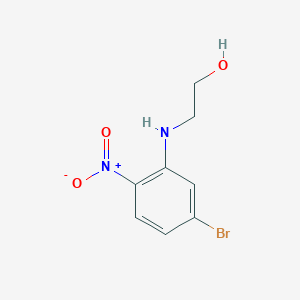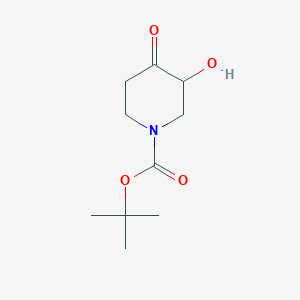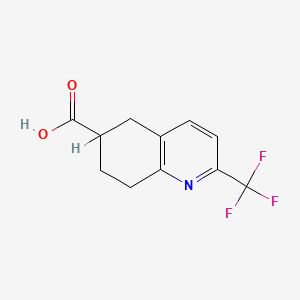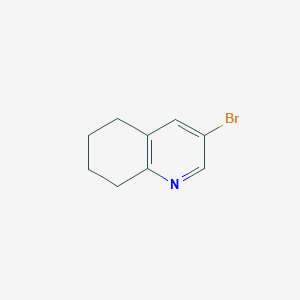
3-Bromo-5,6,7,8-tetrahydroquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The structure of 5,6,7,8-tetrahydroquinoline, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a similar compound, include a density of 1.0±0.1 g/cm3, boiling point of 219.9±9.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.8±3.0 kJ/mol .
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
- Methods of Application/Experimental Procedures : One example of a synthesis method involves the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .
- Results/Outcomes : The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .
-
Scientific Field : Thermophysical Property Data Analysis
- Application Summary : 5,6,7,8-tetrahydroquinoline has been used in the analysis of thermophysical property data .
- Methods of Application/Experimental Procedures : This compound is used in the NIST ThermoData Engine software package for dynamic data analysis .
- Results/Outcomes : The data generated provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry . Bioactive tetrahydroquinolines include Oxamniquine, dynemycin, viratmycin, and nicainoprol .
- Methods of Application/Experimental Procedures : These derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
- Results/Outcomes : These compounds have shown various bioactive properties .
-
Scientific Field : Organic Synthesis
- Application Summary : 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D .
- Methods of Application/Experimental Procedures : This compound was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
- Results/Outcomes : The synthesis resulted in the production of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5 (6 H)-one .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Halogenated tetrahydroquinoline derivatives are important initiators of progress in new methods for the development of medicinal chemistry .
- Methods of Application/Experimental Procedures : These derivatives are synthesized from quinolines .
- Results/Outcomes : These compounds form the basis of many bioactive natural substances and potential drugs .
-
Scientific Field : Thermophysical Property Data Analysis
- Application Summary : 5,6,7,8-tetrahydroquinoline has been used in the analysis of thermophysical property data .
- Methods of Application/Experimental Procedures : This compound is used in the NIST ThermoData Engine software package for dynamic data analysis .
- Results/Outcomes : The data generated provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry . Bioactive tetrahydroquinolines include Oxamniquine, dynemycin, viratmycin, and nicainoprol .
- Methods of Application/Experimental Procedures : These derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
- Results/Outcomes : These compounds have shown various bioactive properties .
-
Scientific Field : Organic Synthesis
- Application Summary : 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D . It was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
- Methods of Application/Experimental Procedures : This compound was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
- Results/Outcomes : The synthesis resulted in the production of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5 (6 H)-one .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Halogenated tetrahydroquinoline derivatives are important initiators of progress in new methods for the development of medicinal chemistry .
- Methods of Application/Experimental Procedures : These derivatives are synthesized from quinolines .
- Results/Outcomes : These compounds form the basis of many bioactive natural substances and potential drugs .
Safety And Hazards
Zukünftige Richtungen
Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .
Eigenschaften
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKERWWYCYWMBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704396 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7,8-tetrahydroquinoline | |
CAS RN |
82132-68-1 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-5,6,7,8-TETRAHYDROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



